molecular formula C18H20BrN3O3 B10877654 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol

4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10877654
M. Wt: 406.3 g/mol
InChI Key: OCQZZHCIPSZUPI-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol is a complex organic compound with the molecular formula C({18})H({20})BrN({3})O({3}). This compound features a brominated phenol group, a nitrobenzyl moiety, and a piperazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-nitrobenzyl chloride to form 4-(4-nitrobenzyl)piperazine.

    Bromination of Phenol: Separately, phenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.

    Mannich Reaction: The final step involves a Mannich reaction where 4-bromophenol is reacted with formaldehyde and the previously synthesized 4-(4-nitrobenzyl)piperazine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Reduction: Formation of 4-amino-2-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}phenol.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural components. The piperazine ring is a common motif in many pharmaceuticals, and the nitrobenzyl group can be modified to enhance biological activity. It may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require brominated phenol derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring may facilitate binding to certain proteins, while the nitrobenzyl group could undergo metabolic transformations that enhance its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}phenol: Similar structure but with an amino group instead of a nitro group.

    4-Chloro-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-2-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}phenol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of both a brominated phenol and a nitrobenzyl group in 4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

4-bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C18H20BrN3O3/c19-16-3-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-1-4-17(5-2-14)22(24)25/h1-6,11,23H,7-10,12-13H2

InChI Key

OCQZZHCIPSZUPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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